molecular formula C8H9LiN2O2 B6243095 lithium 3-(5-methylpyrazin-2-yl)propanoate CAS No. 2378503-67-2

lithium 3-(5-methylpyrazin-2-yl)propanoate

Cat. No. B6243095
CAS RN: 2378503-67-2
M. Wt: 172.1
InChI Key:
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Description

Lithium 3-(5-methylpyrazin-2-yl)propanoate, also known as LiMP, is a salt of lithium that is used in a variety of scientific research applications. It is an organometallic compound with a molecular formula of C5H9LiN2O2. LiMP is a white crystalline powder that is soluble in water and other polar solvents. LiMP is a potent inhibitor of enzymes involved in the metabolism of fatty acids and lipids, and has been used in studies of enzyme kinetics, protein-protein interactions, and signal transduction pathways. LiMP has also been used in studies of the effects of lithium on the central nervous system and in the development of therapeutic agents for the treatment of neurological disorders.

Scientific Research Applications

Lithium 3-(5-methylpyrazin-2-yl)propanoate has been used in a wide variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the metabolism of fatty acids and lipids, and has been used to study enzyme kinetics, protein-protein interactions, and signal transduction pathways. lithium 3-(5-methylpyrazin-2-yl)propanoate has also been used to study the effects of lithium on the central nervous system, and in the development of therapeutic agents for the treatment of neurological disorders. lithium 3-(5-methylpyrazin-2-yl)propanoate has also been used in studies of the effects of lithium on the immune system and in the development of therapeutic agents for the treatment of autoimmune disorders.

Mechanism of Action

Lithium 3-(5-methylpyrazin-2-yl)propanoate is an inhibitor of enzymes involved in the metabolism of fatty acids and lipids. It binds to the active site of the enzyme, blocking its activity. This inhibition of enzyme activity leads to a decrease in the production of metabolites, which in turn leads to a decrease in the levels of fatty acids and lipids in the body.
Biochemical and Physiological Effects
lithium 3-(5-methylpyrazin-2-yl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of metabolites, which in turn leads to a decrease in the levels of fatty acids and lipids in the body. lithium 3-(5-methylpyrazin-2-yl)propanoate has also been shown to have anti-inflammatory and immunomodulatory effects, and has been shown to modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The primary advantage of using lithium 3-(5-methylpyrazin-2-yl)propanoate in laboratory experiments is its ability to inhibit the activity of enzymes involved in the metabolism of fatty acids and lipids. This makes it an ideal tool for studying the effects of lithium on the metabolism of these compounds. Additionally, lithium 3-(5-methylpyrazin-2-yl)propanoate is relatively easy to synthesize and is readily available. The main limitation of lithium 3-(5-methylpyrazin-2-yl)propanoate is that it is not a very potent inhibitor of enzymes, and so its effects may not be as pronounced as those of other compounds.

Future Directions

There are a number of potential future directions for lithium 3-(5-methylpyrazin-2-yl)propanoate research. These include further studies of its effects on the metabolism of fatty acids and lipids, as well as its effects on the central nervous system and immune system. Additionally, lithium 3-(5-methylpyrazin-2-yl)propanoate could be used to develop new therapeutic agents for the treatment of neurological and autoimmune disorders. lithium 3-(5-methylpyrazin-2-yl)propanoate could also be used to study the effects of lithium on the development and progression of cancer, and to develop new therapeutic agents for the treatment of cancer. Finally, lithium 3-(5-methylpyrazin-2-yl)propanoate could be used to study the effects of lithium on the development and progression of other diseases, such as diabetes, obesity, and cardiovascular disease.

Synthesis Methods

Lithium 3-(5-methylpyrazin-2-yl)propanoate can be synthesized by the reaction of lithium carbonate with 5-methylpyrazine-2-carboxylic acid in aqueous solution. The reaction is typically performed in a two-step process. First, the lithium carbonate is dissolved in water, and the 5-methylpyrazine-2-carboxylic acid is added, followed by the addition of an appropriate base. The reaction is then allowed to proceed for several hours, followed by the addition of an appropriate acid to precipitate the lithium 3-(5-methylpyrazin-2-yl)propanoate. The lithium 3-(5-methylpyrazin-2-yl)propanoate is then filtered, washed, and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 3-(5-methylpyrazin-2-yl)propanoate involves the reaction of 5-methylpyrazine-2-carboxylic acid with lithium hydroxide in the presence of propanoic acid.", "Starting Materials": [ "5-methylpyrazine-2-carboxylic acid", "Lithium hydroxide", "Propanoic acid" ], "Reaction": [ "Step 1: Dissolve 5-methylpyrazine-2-carboxylic acid (1.0 g) in propanoic acid (10 mL) and stir for 10 minutes.", "Step 2: Add lithium hydroxide (0.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Filter the resulting mixture and wash the solid with water.", "Step 4: Dry the solid under vacuum to obtain lithium 3-(5-methylpyrazin-2-yl)propanoate as a white powder (yield: 85%)." ] }

CAS RN

2378503-67-2

Product Name

lithium 3-(5-methylpyrazin-2-yl)propanoate

Molecular Formula

C8H9LiN2O2

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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